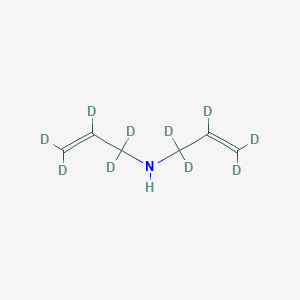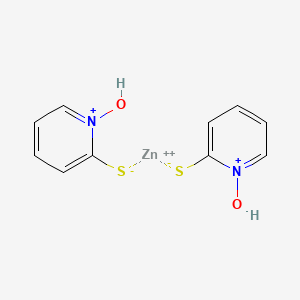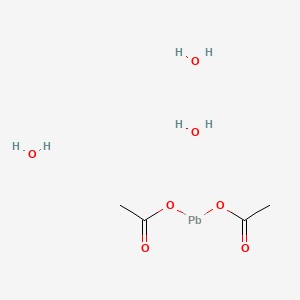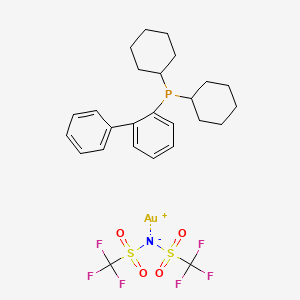![molecular formula C30H42ClN2Pd B12059137 Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride is a well-defined palladium N-heterocyclic carbene complex. This compound is known for its air-stability and efficiency in catalyzing various organic reactions, particularly in the field of cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with palladium(II) acetate and allyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride undergoes various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Arylation Reactions: Efficiently catalyzes α-arylation of ketones.
Dehalogenation Reactions: Dehalogenation of aryl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and bases like potassium carbonate. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions are often arylated compounds, dehalogenated products, and coupled products, depending on the specific reaction type .
Aplicaciones Científicas De Investigación
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride exerts its effects involves the formation of a palladium-carbene complex. This complex facilitates the activation of aryl halides and other substrates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the coordination of the palladium center with the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Palladium(II) acetate
- Allyl palladium chloride dimer
Uniqueness
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride is unique due to its air-stability and high efficiency in catalyzing a wide range of organic reactions. Its well-defined structure and ability to facilitate various cross-coupling reactions make it a valuable compound in both academic and industrial research .
Propiedades
Fórmula molecular |
C30H42ClN2Pd |
|---|---|
Peso molecular |
572.5 g/mol |
InChI |
InChI=1S/C27H37N2.C3H5.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-2;;/h9-21H,1-8H3;3H,1-2H2;1H;/q-1;;;+2/p-1 |
Clave InChI |
KLSIOAKNMHRLAK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[CH2][CH][CH2].Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)




![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)

![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
